molecular formula C47H70NO2PS B13642604 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13642604
M. Wt: 744.1 g/mol
InChI Key: PGEKAEMPVJHIPH-GKPUNSPSSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the adamantane-based phosphanyl phenyl derivative, followed by the introduction of the 3,5-di-tert-butyl-4-methoxyphenyl group. The final step involves the addition of the N,2-dimethylpropane-2-sulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis, facilitating various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.

Medicine

In medicine, the compound’s unique structure may offer potential therapeutic applications, such as serving as a lead compound for drug development targeting specific pathways or receptors.

Industry

In industry, the compound can be utilized in the development of advanced materials, such as organic memory devices, due to its unique electronic properties .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to particular enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C47H70NO2PS

Molecular Weight

744.1 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C47H70NO2PS/c1-43(2,3)38-22-36(23-39(42(38)50-11)44(4,5)6)41(48(10)52(49)45(7,8)9)37-14-12-13-15-40(37)51(46-24-30-16-31(25-46)18-32(17-30)26-46)47-27-33-19-34(28-47)21-35(20-33)29-47/h12-15,22-23,30-35,41H,16-21,24-29H2,1-11H3/t30?,31?,32?,33?,34?,35?,41-,46?,47?,51?,52?/m1/s1

InChI Key

PGEKAEMPVJHIPH-GKPUNSPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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